molecular formula C11H24ClNO3 B613091 H-D-Ser(tBu)-OtBu HCl CAS No. 179559-35-4

H-D-Ser(tBu)-OtBu HCl

Cat. No.: B613091
CAS No.: 179559-35-4
M. Wt: 217,13*36,45 g/mole
InChI Key: RDWZQVGVBTYCBD-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-D-serine methyl ester hydrochloride, is a chemical compound with the molecular formula C8H18ClNO3. It is a derivative of the amino acid serine, where the hydroxyl group is protected by a tert-butyl group, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used in peptide synthesis and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ser(tBu)-OtBu HCl typically involves the protection of the hydroxyl and carboxyl groups of D-serine. The hydroxyl group is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The carboxyl group is esterified using tert-butyl alcohol and a strong acid like hydrochloric acid (HCl) to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

H-D-Ser(tBu)-OtBu HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of H-D-Ser(tBu)-OtBu HCl primarily involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide bond formation, ensuring the selective and efficient synthesis of peptides. The tert-butyl groups are later removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protection of both the hydroxyl and carboxyl groups with tert-butyl groups. This dual protection provides greater stability and selectivity during peptide synthesis compared to compounds with only single protection .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWZQVGVBTYCBD-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718555
Record name tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179559-35-4
Record name tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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